molecular formula C19H20ClN5O2 B10866797 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL]-2-chloro-1-propanone

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL]-2-chloro-1-propanone

Cat. No.: B10866797
M. Wt: 385.8 g/mol
InChI Key: UZGJHNCDMPPQJB-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of applications.
  • Its structure consists of several fused rings, including an oxadiazole ring, a pyrazolo ring, and a chloropropanone moiety.
  • The presence of functional groups like benzyl, methyl, and chloro in the structure suggests potential reactivity and biological activity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Detailed information on the mechanism of action is scarce.
    • Investigating its molecular targets and pathways would be crucial to understanding its effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while this compound shows promise, further research is needed to unlock its full potential

    Properties

    Molecular Formula

    C19H20ClN5O2

    Molecular Weight

    385.8 g/mol

    IUPAC Name

    1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-chloropropan-1-one

    InChI

    InChI=1S/C19H20ClN5O2/c1-12(20)19(26)25-9-8-15-14(11-25)17(22-24(15)2)18-21-16(23-27-18)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

    InChI Key

    UZGJHNCDMPPQJB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(=O)N1CCC2=C(C1)C(=NN2C)C3=NC(=NO3)CC4=CC=CC=C4)Cl

    Origin of Product

    United States

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